2,5-Bis(methylamino)terephthalic acid
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Overview
Description
2,5-Bis(methylamino)terephthalic acid is an organic compound with the molecular formula C₁₀H₁₂N₂O₄. It is characterized by the presence of two methylamino groups attached to the benzene ring at the 2 and 5 positions, along with two carboxylic acid groups at the 1 and 4 positions. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .
Preparation Methods
The synthesis of 2,5-Bis(methylamino)terephthalic acid typically involves the nitration of terephthalic acid using concentrated nitric acid in the presence of concentrated sulfuric acid to form 2,5-dinitroterephthalic acid. This intermediate is then reduced using a suitable reducing agent to yield 2,5-diaminoterephthalic acid. Finally, the diamino compound is methylated to produce this compound .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield, purity, and cost-effectiveness. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the desired product is obtained with high efficiency .
Chemical Reactions Analysis
2,5-Bis(methylamino)terephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups or further reduce the carboxylic acid groups.
Substitution: The methylamino groups can participate in substitution reactions, where they are replaced by other functional groups.
Condensation: The carboxylic acid groups can undergo condensation reactions to form esters or amides
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and various acids or bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Bis(methylamino)terephthalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Bis(methylamino)terephthalic acid involves its interaction with various molecular targets and pathways. The methylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The carboxylic acid groups can participate in coordination with metal ions, affecting the compound’s reactivity and binding properties .
Comparison with Similar Compounds
2,5-Bis(methylamino)terephthalic acid can be compared with other similar compounds such as:
2,5-Bis(phenylamino)terephthalic acid: This compound has phenylamino groups instead of methylamino groups, leading to different reactivity and applications.
2,5-Diaminoterephthalic acid: The precursor to this compound, which lacks the methyl groups and has different chemical properties.
Terephthalic acid: The parent compound with only carboxylic acid groups, used widely in the production of polyesters.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs .
Properties
CAS No. |
59736-61-7 |
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Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2,5-bis(methylamino)terephthalic acid |
InChI |
InChI=1S/C10H12N2O4/c1-11-7-3-6(10(15)16)8(12-2)4-5(7)9(13)14/h3-4,11-12H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
XIOYWAMGEHSDMK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1C(=O)O)NC)C(=O)O |
Origin of Product |
United States |
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